molecular formula C9H16N2 B064731 5-methyl-2,3,3a,4,5,6-hexahydro-1H-isoindol-4-amine CAS No. 180414-12-4

5-methyl-2,3,3a,4,5,6-hexahydro-1H-isoindol-4-amine

Cat. No. B064731
M. Wt: 152.24 g/mol
InChI Key: VPTYTGVQWAQIGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-2,3,3a,4,5,6-hexahydro-1H-isoindol-4-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a cyclic amine that can be synthesized using different methods.

Mechanism Of Action

The mechanism of action of 5-methyl-2,3,3a,4,5,6-hexahydro-1H-isoindol-4-amine is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. This compound has been shown to increase the levels of dopamine and serotonin in the brain, which are important neurotransmitters involved in the regulation of mood, behavior, and cognition.

Biochemical And Physiological Effects

5-methyl-2,3,3a,4,5,6-hexahydro-1H-isoindol-4-amine has been found to have several biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation and pain, improve cognitive function, and protect against neurodegeneration. Additionally, it has been found to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.

Advantages And Limitations For Lab Experiments

One of the advantages of using 5-methyl-2,3,3a,4,5,6-hexahydro-1H-isoindol-4-amine in lab experiments is its low toxicity profile, which makes it a safe compound to work with. Additionally, this compound has been found to have significant anti-inflammatory and analgesic effects, which can be useful in studying the mechanisms of pain and inflammation. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on 5-methyl-2,3,3a,4,5,6-hexahydro-1H-isoindol-4-amine. One potential direction is to further explore its potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, more research is needed to understand the mechanism of action of this compound and its effects on different neurotransmitter systems in the brain. Finally, future studies could investigate the potential of 5-methyl-2,3,3a,4,5,6-hexahydro-1H-isoindol-4-amine in combination with other compounds to develop more effective therapies for various diseases.
In conclusion, 5-methyl-2,3,3a,4,5,6-hexahydro-1H-isoindol-4-amine is a promising compound with potential applications in various fields of scientific research. Its low toxicity profile, anti-inflammatory, and analgesic effects make it a safe and useful compound for studying the mechanisms of pain and inflammation. Further research is needed to explore its potential as a therapeutic agent for the treatment of neurodegenerative diseases and to understand its mechanism of action.

Synthesis Methods

There are several methods to synthesize 5-methyl-2,3,3a,4,5,6-hexahydro-1H-isoindol-4-amine, but the most commonly used method involves the reaction of 5-methyl-1,2,3,4-tetrahydroisoquinoline with formaldehyde and ammonia. This method yields a high purity product with a good yield.

Scientific Research Applications

5-methyl-2,3,3a,4,5,6-hexahydro-1H-isoindol-4-amine has potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and neurochemistry. This compound has been found to have significant anti-inflammatory and analgesic effects in animal models. Additionally, it has been shown to have potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

180414-12-4

Product Name

5-methyl-2,3,3a,4,5,6-hexahydro-1H-isoindol-4-amine

Molecular Formula

C9H16N2

Molecular Weight

152.24 g/mol

IUPAC Name

5-methyl-2,3,3a,4,5,6-hexahydro-1H-isoindol-4-amine

InChI

InChI=1S/C9H16N2/c1-6-2-3-7-4-11-5-8(7)9(6)10/h3,6,8-9,11H,2,4-5,10H2,1H3

InChI Key

VPTYTGVQWAQIGK-UHFFFAOYSA-N

SMILES

CC1CC=C2CNCC2C1N

Canonical SMILES

CC1CC=C2CNCC2C1N

synonyms

1H-Isoindol-4-amine, 2,3,3a,4,5,6-hexahydro-5-methyl-

Origin of Product

United States

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